molecular formula C10H6O8 B166702 Pyromellitic acid CAS No. 89-05-4

Pyromellitic acid

Cat. No.: B166702
CAS No.: 89-05-4
M. Wt: 254.15 g/mol
InChI Key: CYIDZMCFTVVTJO-UHFFFAOYSA-N
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Description

Pyromellitic acid is a tetracarboxylic acid that is benzene substituted by four carboxy groups at positions 1, 2, 4 and 5 respectively. It is a member of benzoic acids and a tetracarboxylic acid.

Mechanism of Action

Target of Action

Pyromellitic acid, a type of tetracarboxylic acid, primarily targets the Fumarate hydratase class II in Escherichia coli (strain K12) . Fumarate hydratase is an enzyme that catalyzes the reversible hydration/dehydration of fumarate to malate. It plays a key role in the tricarboxylic acid (TCA) cycle, which is central to energy production.

Mode of Action

It’s known that the compound can coordinate with various ions, such as zn2+ . This coordination could potentially influence the activity of the target enzyme, leading to changes in the biochemical reactions it catalyzes.

Result of Action

It has been used in studies as a selective precipitating titrant for lead (ii), indicating that it may have a role in binding and precipitating certain metal ions .

Action Environment

The action of this compound can be influenced by the ionic environment. For instance, it has been shown to coordinate with Zn2+ under various ionic conditions . This suggests that the compound’s action, efficacy, and stability could be affected by factors such as pH and the presence of other ions.

Biological Activity

Pyromellitic acid (PMA), also known as 1,2,4,5-benzenetetracarboxylic acid, is a tetracarboxylic acid that has garnered attention for its diverse biological activities and applications in various fields, including medicine and material science. This article delves into the biological activity of this compound, summarizing key findings from recent research, including its antimicrobial properties, cytotoxic effects, and implications in occupational health.

This compound is characterized by its four carboxyl groups attached to a benzene ring. Its chemical structure allows it to participate in various chemical reactions, making it useful as a building block in organic synthesis and materials science.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study involving a metal-organic framework (bioMOF) synthesized from silver(I) ions and this compound demonstrated potent antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. Additionally, the bioMOF showed antifungal activity against Candida albicans and antiviral effects against human adenovirus 36 (HAdV-36) .

Table 1: Antimicrobial Activity of this compound-Based BioMOF

MicroorganismActivity TypeReference
Escherichia coliAntibacterial
Pseudomonas aeruginosaAntibacterial
Staphylococcus aureusAntibacterial
Candida albicansAntifungal
Human adenovirus 36Antiviral

Cytotoxic Effects

The cytotoxicity of this compound has been evaluated using various cell lines. In one study, the bioMOF containing this compound showed high cytotoxicity towards HeLa cells (cervical cancer cell line) while exhibiting low toxicity towards normal human dermal fibroblast (NHDF) cells. This selective cytotoxicity suggests potential applications in cancer therapy, where compounds can target cancerous cells while sparing healthy tissue .

Table 2: Cytotoxicity of this compound-Based BioMOF

Cell LineIC50 (µM)Reference
HeLa33.0 ± 4.1
NHDF50.5 ± 2.4

Occupational Health Implications

Despite its beneficial properties, this compound also poses health risks, particularly in occupational settings. Pyromellitic dianhydride (PMDA), a derivative of this compound, has been linked to respiratory issues such as occupational asthma. Studies have reported cases where individuals exposed to PMDA during manufacturing processes developed significant respiratory symptoms, highlighting the need for safety measures in environments where PMDA is used .

Case Studies on Respiratory Effects

A notable case study involved three workers from a plastic foil manufacturing plant who developed asthma symptoms after exposure to PMDA. Specific inhalation challenge tests confirmed PMDA as an asthmogen in these cases, demonstrating the importance of monitoring exposure levels to prevent respiratory complications among workers .

Summary of Case Study Findings

  • Case A : 52-year-old male maintenance worker; FEV1 decreased by 19% after exposure.
  • Case B : 46-year-old male operator; FEV1 decreased by 15% after exposure.
  • Case C : 46-year-old male electrician; FEV1 decreased by 16% after exposure.

These findings underscore the dual nature of this compound's biological activity—while it holds promise for therapeutic applications due to its antimicrobial and cytotoxic properties, it also requires careful handling to mitigate health risks.

Scientific Research Applications

Coordination Chemistry

Ligand Properties
Pyromellitic acid serves as a powerful ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. Its ability to form stable complexes with various metal ions enhances its utility in materials science. Research has demonstrated that this compound can coordinate with metals such as europium and uranium to create luminescent materials and frameworks with potential applications in catalysis and sensing technologies .

Case Study: Europium(III) Complexes
A study focused on the synthesis of europium(III) pyromellitic complexes highlighted their intense red photoluminescence properties, making them suitable for optoelectronic applications. The structural characterization revealed that these complexes could be utilized in light-emitting devices due to their efficient energy transfer mechanisms .

Polymer Chemistry

Polyimides and Polyesters
this compound is a key precursor in the production of polyimides and polyesters. These polymers are renowned for their thermal stability and mechanical properties, which are essential in high-performance applications such as aerospace and electronics. The synthesis typically involves the reaction of pyromellitic anhydride with various diamines to form linear polyimides .

Polymer TypePropertiesApplications
PolyimidesHigh thermal stability, chemical resistanceAerospace components, electrical insulation
PolyestersGood mechanical properties, flexibilityCoatings, adhesives

Case Study: Injection Molding
Research on polypyromellitimides has shown that these materials can be processed via injection molding to produce tough films that maintain their integrity under extreme conditions. The polymers exhibit excellent foldability and creasability, making them ideal for packaging and protective films .

Environmental Applications

Wastewater Treatment
this compound derivatives have been explored for their potential in the biodegradation of phthalic acid esters (PAEs), which are environmental pollutants. Studies indicate that certain microorganisms can utilize this compound as a carbon source, facilitating the breakdown of harmful compounds in wastewater treatment processes .

Medical Applications

Dosimetry and Radiological Safety
In the field of medical physics, this compound has been investigated for its potential use in dosimetry systems. Its fluorescence properties are utilized to measure radiation doses accurately, which is critical for ensuring safety in medical imaging and radiation therapy environments .

Safety Considerations

While this compound has numerous beneficial applications, it is important to note that its derivatives, particularly pyromellitic dianhydride (PMDA), have been associated with respiratory issues such as occupational asthma upon exposure in industrial settings. Awareness of these risks is essential for safe handling practices in manufacturing environments .

Chemical Reactions Analysis

Dehydration to Pyromellitic Dianhydride (PMDA)

Pyromellitic acid undergoes dehydration to form its dianhydride (PMDA), a critical precursor for high-performance polymers. The reaction typically uses acetic anhydride as a dehydrating agent . PMDA exhibits distinct reactivity patterns:

PropertyThis compoundPMDA
Molecular FormulaC₁₀H₆O₈C₁₀H₂O₆
Water Reactivity1.5 g/100 mL Hydrolyzes to acid
Key ApplicationCatalyst precursorPolyimide synthesis

Polymerization Reactions

PMDA (derived from this compound) reacts with aromatic diamines to form poly(amic acid) intermediates, which thermally cyclize to polyimides :

text
PMDA + 4,4'-diaminodiphenyl ether → Poly(amic acid) → Polyimide (Kapton®)

Critical factors affecting polymerization:

  • Water content : >0.5% H₂O decreases molecular weight by 40%

  • Reagent ratios : Stoichiometric imbalance reduces DP by 30%

  • Temperature : Optimal cyclization at 250-300°C

Coordination Chemistry & Catalysis

The acid forms stable coordination complexes with transition metals, enabling advanced catalytic applications:

A. NiFe-PMA Oxygen Evolution Catalyst

ParameterValue
Overpotential188 mV @10 mA/cm²
Tafel Slope28.2 mV/dec
Stability30 days @50 mA/cm²

Mechanistic studies show uncoordinated carboxyl groups facilitate proton transfer during water oxidation .

B. Organic Synthesis Catalysis
this compound-functionalized materials demonstrate exceptional performance in heterocycle synthesis :

Reaction TypeYield (%)Time (min)Catalyst Loading
2,3-Dihydroquinazoline 982030 mg
Dihydropyrimidinones 972030 mg

The acid's multiple coordination sites enable simultaneous activation of carbonyl groups and nucleophiles through Brønsted-Lewis acid synergy .

Acid-Base Reactions

As a tetraprotic acid (pKa₁=1.87 ), it undergoes stepwise deprotonation:

text
C₁₀H₆O₈ → C₁₀H₅O₈⁻ → C₁₀H₄O₈²⁻ → C₁₀H₃O₈³⁻ → C₁₀H₂O₈⁴⁻

Proton inventory studies reveal cooperative proton transfer during catalytic cycles, with kinetic isotope effects (KIE=2.3) indicating rate-limiting proton migration .

Q & A

Basic Research Questions

Q. What experimental methods are used to assess pyromellitic acid’s role in crystal growth modulation of calcium carbonate polymorphs?

  • Methodology : The seeded constant supersaturation method is employed, maintaining a pH of 8.5 through controlled addition of sodium carbonate and calcium chloride. Supersaturation is fixed at 4, and chemical speciation calculations are used to determine solution composition. This compound (PMA) is introduced to study its inhibition effects on aragonite and calcite growth rates via ion-complexation mechanisms .

Q. How can this compound-derived monomers be synthesized for copolymer applications?

  • Methodology : A diamine component is purified via recrystallization, and this compound is reacted with stoichiometric amounts of precursors (e.g., L-alanine) under controlled heating. For example, 2-(N,N’-pyromelliticdiimido)-bis-propanoic acid is synthesized by condensing pyromellitic dianhydride with amino acids, followed by vacuum drying and characterization via IR spectroscopy and melting point analysis .

Q. What purification techniques ensure high-purity this compound for polymer synthesis?

  • Methodology : Slow evaporation of aqueous solutions containing stoichiometric ratios of this compound and metal hydroxides (e.g., LiOH) yields crystalline salts. Hot filtration and washing with solvents like benzene remove impurities, as demonstrated in the synthesis of Li₂[C₆H₂(COO)₄H₂]·5H₂O .

Advanced Research Questions

Q. How do hydrogen bonding discrepancies in this compound salts influence their structural properties?

  • Methodology : Single-crystal X-ray diffraction (XRD) and IR spectroscopy reveal intramolecular vs. intermolecular hydrogen bonds. For instance, Li and Ni salts exhibit short intramolecular O-O bonds (2.38–2.39 Å), while ammonium salts form longer intermolecular bonds (2.64 Å). IR spectral shifts (e.g., ν(C=O) at 1705 cm⁻¹) correlate with bond strength and crystallographic data .

Q. What strategies resolve contradictions in this compound’s complexation behavior across pH gradients?

  • Methodology : Potentiometric titration coupled with speciation modeling (e.g., using software like PHREEQC) quantifies protonation constants and metal-binding affinities. Comparative studies with EDTA and citric acid under varying pH (2–12) clarify PMA’s preferential binding to Ca²⁺ vs. transition metals .

Q. How can this compound be integrated into electrochemical biosensors for neurotransmitter detection?

  • Methodology : Graphene oxide/polyimide (GO/PI) composites are synthesized using pyromellitic dianhydride (PMDA) and diamines. The GO/PI-modified Pt electrode is tested via cyclic voltammetry in PBS buffer (pH 7) to simultaneously detect dopamine and melatonin, with optimization of GO concentration (e.g., 5% w/w) for enhanced sensitivity .

Q. What synthetic routes enable the design of bioactive metal-organic frameworks (BioMOFs) using this compound?

  • Methodology : Silver(I) BioMOFs are assembled by reacting Ag₂O with this compound and 1,3,5-triaza-7-phosphaadamantane (PTA). Characterization via ³¹P NMR, elemental analysis, and XRD confirms structural integrity. Bioactivity is assessed via antimicrobial assays against Gram-positive bacteria and fungi .

Q. Data Contradiction Analysis

Q. Why do studies report conflicting results on this compound’s inhibition efficiency in mineral scaling?

  • Resolution : Discrepancies arise from variations in experimental conditions (e.g., supersaturation levels, ionic strength). For example, PMA shows higher calcite inhibition at pH 8.5 compared to pH 10 due to protonation state changes. Cross-validation using atomic force microscopy (AFM) and kinetic modeling reconciles these differences .

Q. How do coordination modes of this compound in metal salts affect catalytic performance?

  • Resolution : XRD structural data show that bidentate vs. tridentate coordination alters Lewis acidity. For instance, Ni²⁺ salts with hexaaqua coordination exhibit lower catalytic activity in ester hydrolysis compared to anhydrous Li⁺ salts, highlighting the role of water ligands in active site accessibility .

Properties

IUPAC Name

benzene-1,2,4,5-tetracarboxylic acid
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InChI

InChI=1S/C10H6O8/c11-7(12)3-1-4(8(13)14)6(10(17)18)2-5(3)9(15)16/h1-2H,(H,11,12)(H,13,14)(H,15,16)(H,17,18)
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InChI Key

CYIDZMCFTVVTJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=C(C(=CC(=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O
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Molecular Formula

C10H6O8
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Related CAS

148-04-9 (tetra-hydrochloride salt)
Record name Pyromellitic acid
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DSSTOX Substance ID

DTXSID8044466
Record name Pyromellitic acid
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Molecular Weight

254.15 g/mol
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Physical Description

Powder; [Alfa Aesar MSDS]
Record name Pyromellitic acid
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CAS No.

89-05-4
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Synthesis routes and methods I

Procedure details

For example, when the photocarbonylation reaction is effected by dissolving 4-chlorophthalic acid in an aqueous solution of sodium hydroxide (4-6N) and blowing carbon monoxide into the solution at a temperature of 60°-80° C. under a pressure of 1-10 atm, the reaction product consists mainly of the desired trimellitic acid, and by-product is scarcely formed except a small amount of formic acid. The reaction for obtaining pyromellitic acid from 5-chlorotrimellitic acid proceeds similarly as above.
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Synthesis routes and methods II

Procedure details

To 20 ml of hexamethylphosphoramide solution of 0.654 g (3.00 mmol) of pyromellitic acid dianhydride (the solution became green) was added dropwise 15 ml of hexamethylphosphoramide solution of 1.8 g (6.00 mmol) of the monoester synthesized in the above step with stirring at 0° C. in a nitrogen gas atmosphere (the solution became light ashy) and then the mixture was allowed to stand for more than 3 days at room temperature to provide a colorless solution. A small amount of the solution thus formed was poured in water to form white precipitates. By 1HNMR and IR spectra of the white solid obtained, it was confirmed that the desired half ester formed.
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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